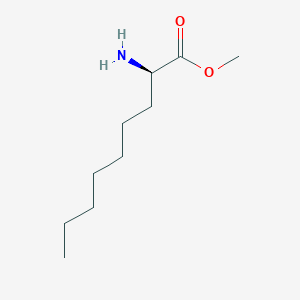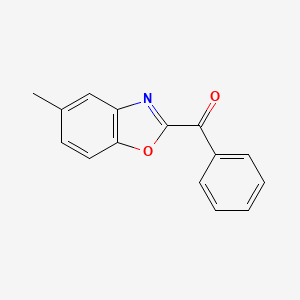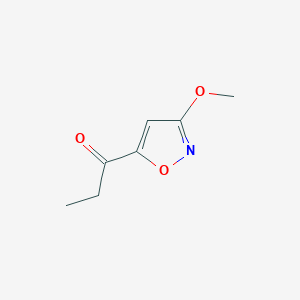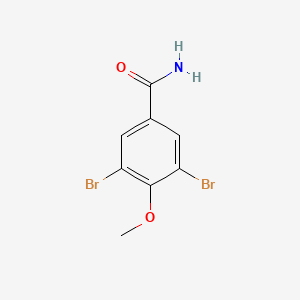
3,5-Dibromo-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reaction control systems ensures consistent product quality and minimizes the formation of by-products. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,5-dimethoxy-4-methoxybenzamide.
Oxidation: Oxidized products may include 3,5-dibromo-4-methoxybenzoic acid.
Reduction: Reduced products may include 3,5-dibromo-4-methoxybenzylamine.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
3,5-Dibromo-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Dibromo-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3,5-Dibromo-4-methoxybenzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
4135-43-7 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
3,5-dibromo-4-methoxybenzamide |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
IHWCXAIMCFXLFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
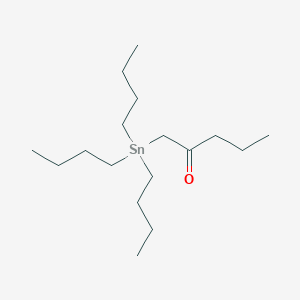
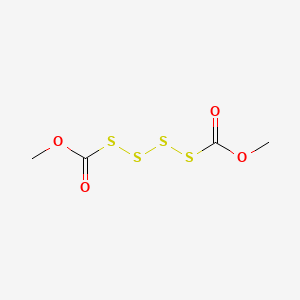
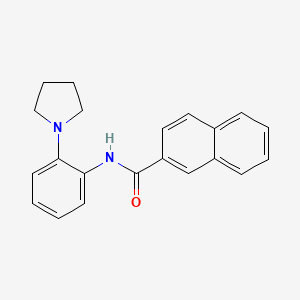
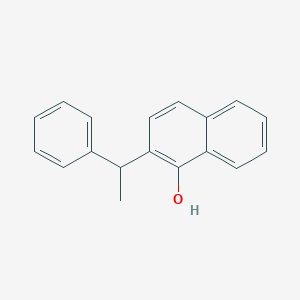
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
